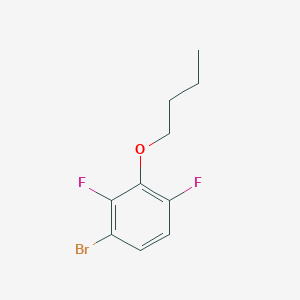

1-Bromo-3-butoxy-2,4-difluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3-butoxy-2,4-difluorobenzene is an organic compound with the molecular formula C10H11BrF2O. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and butoxy groups attached to a benzene ring. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as methanol, ethanol, and dichloromethane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3-butoxy-2,4-difluorobenzene is generally synthesized through a multi-step organic synthesis process. One common method involves the alkylation of 2,4-difluoro-3-nitrobenzene with butyl bromide, followed by reduction of the nitro group to an amine, and subsequent bromination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3-butoxy-2,4-difluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in the presence of a suitable base.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and a Lewis acid catalyst such as iron(III) bromide (FeBr3).

Nucleophilic Substitution: Typical reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), often in the presence of a polar aprotic solvent.

Major Products:

Electrophilic Aromatic Substitution: The major product is typically a brominated benzene derivative.

Nucleophilic Substitution: The major product is a substituted benzene where the bromine atom is replaced by the nucleophile.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Bromo-3-butoxy-2,4-difluorobenzene has been investigated for its potential use in drug development. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of compounds, making them suitable for pharmaceutical applications.

Case Study: Antifungal Agents

Research has shown that derivatives of this compound can serve as intermediates in the synthesis of chiral azole antifungal agents. A study highlighted the synthesis of (2S)-1-(2,4-difluorophenyl)-2-(1,1-dimethyl-1-sila-ethoxy)-propan-1-one from this compound, demonstrating its utility in creating effective antifungal agents through chemoenzymatic processes .

Agrochemical Applications

The unique structure of this compound also suggests its potential as an agrochemical. The bromine and fluorine substituents can enhance the herbicidal activity of compounds derived from it.

Case Study: Herbicide Development

A patent describes the use of poly-substituted aryl compounds, including derivatives of this compound, as potent herbicides. These compounds exhibit selective herbicidal properties that can be utilized in agricultural settings to control unwanted plant growth while minimizing damage to crops .

Data Tables

Recent studies have focused on the synthesis and structure-activity relationship (SAR) of compounds related to this compound. The incorporation of halogens like bromine and fluorine has been shown to significantly influence biological activity. For instance, compounds with similar structures have demonstrated enhanced antifungal properties due to their ability to interact with biological targets effectively .

Mécanisme D'action

The mechanism of action of 1-Bromo-3-butoxy-2,4-difluorobenzene involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The compound acts as an electrophile, forming a sigma complex with the benzene ring, followed by deprotonation to restore aromaticity.

Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond.

Comparaison Avec Des Composés Similaires

1-Bromo-2,4-difluorobenzene: Similar in structure but lacks the butoxy group.

1-Bromo-3-chloro-2,4-difluorobenzene: Contains a chlorine atom instead of the butoxy group.

1-Bromo-4-butoxy-2,3-difluorobenzene: Similar but with different positions of the fluorine atoms.

Uniqueness: 1-Bromo-3-butoxy-2,4-difluorobenzene is unique due to the presence of both butoxy and difluorobenzene groups, which can influence its reactivity and applications in various fields .

Activité Biologique

1-Bromo-3-butoxy-2,4-difluorobenzene is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and fluorine atoms along with a butoxy substituent, suggests interesting biological activity that warrants detailed investigation.

The molecular formula of this compound is C10H10BrF2O. The compound's structure can be analyzed for its reactivity and interaction with biological systems due to the electron-withdrawing effects of the fluorine atoms and the nucleophilic nature of the butoxy group.

Mechanism of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could lead to alterations in metabolic pathways.

- Receptor Modulation : It might act as a ligand for various receptors, influencing signaling pathways within cells.

- Cell Membrane Interaction : The presence of halogens can increase hydrophobic interactions, potentially affecting cell membrane integrity and function.

Toxicological Studies

Recent research has employed zebrafish embryo models to evaluate the toxicological effects of various halogenated compounds, including derivatives of this compound. In a study assessing developmental toxicity, compounds were categorized based on their mode of action (MoA) and effect concentrations. It was found that compounds with similar structural features exhibited comparable toxicological profiles, highlighting the relevance of structural characteristics in predicting biological outcomes .

Antimicrobial Activity

A subset of studies has explored the antimicrobial properties of halogenated aromatic compounds. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Data Table: Comparative Biological Activity

| Compound Name | Structure | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Structure | Antimicrobial | Membrane disruption |

| 1-Bromo-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene | Structure | Enzyme inhibition | Competitive inhibition |

| 2-Bromo-4-ethoxy-1,3-difluorobenzene | Structure | Anticancer | Apoptosis induction |

Propriétés

IUPAC Name |

1-bromo-3-butoxy-2,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2O/c1-2-3-6-14-10-8(12)5-4-7(11)9(10)13/h4-5H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQIVDXOXRZTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.